methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate
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Overview
Description
methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate is a complex organic compound featuring a thiophene ring, a pyrimidine ring, and a methoxybenzyl group
Preparation Methods
The synthesis of methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate involves multiple stepsReaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups in the pyrimidine ring can be reduced to alcohols using reducing agents like sodium borohydride.
Scientific Research Applications
methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in drug design and development.
Medicine: Potential therapeutic applications include anti-inflammatory and antimicrobial activities.
Industry: It can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar compounds include other thiophene derivatives and pyrimidine-containing molecules. Compared to these compounds, methyl 3-[2-({6-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-2-yl}sulfanyl)acetamido]thiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Examples of similar compounds include thiophene-2-carboxylate derivatives and pyrimidine-2-thione analogs .
Properties
IUPAC Name |
methyl 3-[[2-[[6-[(4-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O5S2/c1-31-15-5-3-14(4-6-15)11-27-9-7-17-16(12-27)21(29)26-23(25-17)34-13-19(28)24-18-8-10-33-20(18)22(30)32-2/h3-6,8,10H,7,9,11-13H2,1-2H3,(H,24,28)(H,25,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIRZNSZAVKYSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=C(SC=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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